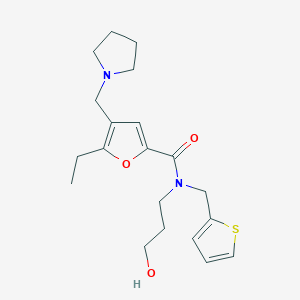
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide
Descripción general
Descripción
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring and a triazole ring. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide typically involves the formation of the pyrazole and triazole rings followed by their coupling. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.
Coupling Reaction: The final step involves coupling the pyrazole and triazole rings through an appropriate linker, such as an acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide would depend on its specific biological or chemical activity. Generally, compounds with pyrazole and triazole rings may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide: can be compared with other compounds containing pyrazole and triazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and triazole rings, which may confer unique biological or chemical properties.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-16-10(6-9(14-16)8-2-3-8)13-11(18)7-17-5-4-12-15-17/h4-6,8H,2-3,7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIBNLQQVZARCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NC(=O)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B4247430.png)
![N-methyl-1-(1-{1-[(2E)-3-(3-methylphenyl)-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B4247432.png)
![4-(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-6-methyl-2-pyrimidinamine trifluoroacetate](/img/structure/B4247437.png)
![{1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B4247443.png)
![methyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4247447.png)

![N-allyl-N'-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B4247464.png)
![N-[[2-(diethylamino)pyridin-3-yl]methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4247465.png)
![N-[(3,7-dimethyl-1H-indol-2-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4247477.png)
![2-(4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4247491.png)
![methyl 3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}benzoate](/img/structure/B4247497.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B4247518.png)
![2-{[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4247541.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4247549.png)
